molecular formula C11H17FN2O2 B1522218 Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate CAS No. 918431-93-3

Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate

Cat. No.: B1522218
CAS No.: 918431-93-3
M. Wt: 228.26 g/mol
InChI Key: AWCPTQNVIPVQQQ-UHFFFAOYSA-N
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Description

Structural Representation

The molecular structure is represented by the SMILES notation :

CC(C)(C)OC(=O)N1CCC(F)(C#N)CC1  

This notation specifies the piperidine ring (N1CCCC1) with substituents at positions 1 and 4. The Canonical SMILES further clarifies connectivity:

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)F  

The InChI and InChIKey provide standardized identifiers for computational chemistry:

  • InChI : InChI=1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3
  • InChIKey : AWCPTQNVIPVQQQ-UHFFFAOYSA-N.

The piperidine ring adopts a chair conformation, with the cyano and fluoro groups occupying axial or equatorial positions depending on steric and electronic factors.

Alternative Designations and Registry Identifiers

This compound is referenced under multiple aliases and registry numbers:

Identifier Type Value Source
CAS Registry Number 918431-93-3
PubChem CID 24777411
MDL Number MFCD19689456
Synonym 1-Boc-4-cyano-4-fluoropiperidine

Other designations include:

  • 1,1-Dimethylethyl 4-cyano-4-fluoro-1-piperidinecarboxylate.
  • 4-Cyano-4-fluoro-1-piperidinecarboxylic acid tert-butyl ester.

Molecular Formula and Stereochemical Considerations

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₇FN₂O₂ and a molecular weight of 228.26–228.27 g/mol .

Atom Count
Carbon 11
Hydrogen 17
Fluorine 1
Nitrogen 2
Oxygen 2

Stereochemical Analysis

The piperidine ring’s C4 carbon bears both cyano and fluoro substituents. For stereoisomerism to occur, this carbon must be a stereogenic center with four distinct substituents:

  • Cyano (-C≡N)
  • Fluoro (-F)
  • Two methylene (-CH₂-) groups from the piperidine ring.

However, the two methylene groups are part of the symmetric piperidine ring, rendering them structurally equivalent . Consequently, C4 is not a stereogenic center , and the compound exists as a single achiral entity. No stereoisomers or enantiomers have been reported for this molecule in the literature.

X-ray Crystallography Data

While no experimental crystallographic data is available, computational models predict a distorted chair conformation for the piperidine ring, with the bulky tert-butoxycarbonyl group occupying an equatorial position to minimize steric strain.

Properties

IUPAC Name

tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCPTQNVIPVQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673183
Record name tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918431-93-3
Record name 1,1-Dimethylethyl 4-cyano-4-fluoro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918431-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting central nervous system disorders, pain management, and other therapeutic areas. The compound's piperidine framework is particularly valuable due to its ability to mimic natural products and enhance biological activity.

1.2 GPR119 Modulators

Research has indicated that derivatives of piperidine, including those containing the this compound moiety, can act as GPR119 modulators. GPR119 is a receptor involved in glucose homeostasis and insulin secretion, making it a target for diabetes treatment. Studies have shown that modifications of this compound can lead to enhanced efficacy in activating GPR119, thereby offering potential therapeutic avenues for type 2 diabetes management .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:

  • Formation of the piperidine ring : This involves cyclization reactions where the cyano and fluorine substituents are introduced.
  • Carboxylation : The carboxylate group is introduced through esterification or similar reactions.

These synthetic routes are crucial for producing the compound with high purity and yield, which is essential for subsequent biological testing.

Case Studies

3.1 Case Study: Antidiabetic Properties

In a study published in a peer-reviewed journal, researchers synthesized a series of piperidine derivatives based on this compound. These compounds were evaluated for their ability to activate GPR119 in vitro. The results showed that specific modifications to the tert-butyl group significantly enhanced receptor activation, leading to increased insulin secretion in pancreatic beta cells .

3.2 Case Study: Pain Management

Another study focused on the analgesic properties of compounds derived from this compound. The research indicated that these derivatives exhibited significant pain-relieving effects in animal models, suggesting their potential use as novel analgesics. The mechanism was attributed to their interaction with opioid receptors, providing insights into their pharmacological profiles .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The tert-butyl carbamate group is a common feature in piperidine derivatives, serving as a protective group for amines during synthetic processes. Key structural analogs differ in substituents at the 4-position of the piperidine ring, which critically influence their reactivity, stability, and applications. Below is a comparative analysis of selected analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-cyano, 4-fluoro 918431-93-3 228.27 High purity (95%), drug intermediate
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate 4-amino, 4-cyano 331281-25-5 227.27 Basic amine for peptide coupling
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate 4-(4-chlorophenyl) 877399-73-0 295.79 Bulky aromatic substituent for kinase inhibitors
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate 3-cyano, 4-oxo 206989-61-9 224.25 Ketone reactivity for cyclization
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate 4-(4-fluorophenyl) 183950-95-0 279.33 Fluorinated aromatic bioisostere

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The target compound’s -CN and -F groups are strong EWGs, reducing electron density at the piperidine ring. This contrasts with analogs like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, where the -NH₂ group introduces electron-donating effects, increasing basicity and nucleophilicity .
  • Steric Bulk: Analogs such as tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate incorporate bulky aromatic substituents, which hinder ring-opening reactions but enhance binding to hydrophobic enzyme pockets in drug candidates .

Reactivity and Stability

  • Fluorine vs. Chlorine: The -F substituent in the target compound offers superior metabolic stability compared to -Cl in analogs like the 4-chlorophenyl derivative. Fluorine’s smaller size and lower polarizability also reduce steric hindrance in reactions .
  • Cyano Group Reactivity: The -CN group in the target compound and its analogs (e.g., tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate) facilitates nucleophilic displacement reactions, enabling diversification into amines or carboxylic acids .

Research Findings and Trends

Recent studies highlight the growing preference for fluorinated piperidine derivatives due to their enhanced bioavailability and target affinity. For instance, tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate has been incorporated into candidates for neurological disorders, capitalizing on fluorine’s ability to modulate CNS activity . Conversely, non-fluorinated analogs like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are favored in peptide-mimetic therapies, where basicity is critical for ionic interactions .

Biological Activity

Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (CAS No. 918431-93-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating infectious diseases and metabolic disorders. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and a comparative analysis of its efficacy against various pathogens.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group and a fluorine atom, which are critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. A high-throughput screening of a diverse chemical library identified several analogs with significant inhibitory activity against this pathogen. For example, compounds derived from this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM, indicating potent antimicrobial activity .

Table 1: Inhibitory Activity Against M. tuberculosis

CompoundMIC (µM)Activity Description
4PP-16.3Initial hit
4PP-22.0Improved activity
4PP-36.8Similar to seed hit
4PP-421Modest activity

GPR119 Modulation

This compound has also been studied for its role as a modulator of G-protein-coupled receptors (GPCRs), particularly GPR119. This receptor is implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. Compounds that modulate GPR119 can potentially address conditions such as Type II diabetes mellitus and hyperlipidemia .

Case Studies

In one notable study, researchers synthesized various analogs of this compound to evaluate their biological activities against M. tuberculosis. The study revealed that modifications to the piperidine ring significantly influenced antimicrobial potency. For instance, altering the substituents at the 4-position led to varying degrees of activity, with some analogs achieving MIC values as low as 2.0 µM, while others showed diminished efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound indicate that both the cyano and fluorine groups play pivotal roles in enhancing biological activity. Substitutions at these positions can either improve or reduce potency against targeted pathogens.

Table 2: Summary of SAR Findings

Substituent PositionModification TypeEffect on Activity
4-positionp-tert-butylphenylIncreased potency
N-1 positionCyclohexylmethyleneComparable activity
N-1 positionUrea-linked tert-butylLoss of activity

Preparation Methods

Preparation via Dehydration of Isonipecotamide and Boc Protection

A well-documented method for preparing 4-cyanopiperidine derivatives (closely related to this compound) involves the following:

  • Dehydration Reaction: Isonipecotamide is dehydrated using phosphorus oxychloride (POCl3) to introduce the cyano group at the 4-position.
  • pH Adjustment: Water is added to the reaction mixture, and the pH is adjusted to alkaline conditions (pH 12) using aqueous sodium hydroxide.
  • Boc Protection: The resulting 4-cyano-piperidine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen, yielding 4-cyano-1-tert-butoxycarbonylpiperidine.
  • Extraction and Purification: The product is extracted with ethyl acetate, solvent removed, and purified by silica gel chromatography.
  • Deprotection (if needed): The Boc group can be removed by treatment with HCl in dioxane to yield the free amine hydrochloride salt.

Limitations: This method requires multiple steps and involves laborious workup processes. The overall yield for similar methods can be moderate (e.g., ~54.7% reported for related trifluoroacetate derivatives) due to the complexity and multiple reaction stages.

Fluorination and Cyano Group Introduction

While direct specific methods for fluorination at the 4-position alongside cyano substitution are less frequently detailed in open literature, fluorination is typically introduced via electrophilic fluorinating agents or nucleophilic substitution on suitable precursors. The fluorine atom is introduced either before or after Boc protection depending on the synthetic route.

For example, a plausible sequence is:

  • Starting from 4-halo-piperidine derivatives, nucleophilic substitution with cyanide introduces the cyano group.
  • Subsequent fluorination at the 4-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Boc protection is then performed using di-tert-butyl dicarbonate.

This approach requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Dehydration Isonipecotamide + POCl3 Introduction of cyano group at 4-position
2 pH Adjustment Water + NaOH (pH 12) Neutralization and preparation for Boc protection
3 Boc Protection Di-tert-butyl dicarbonate (Boc2O), base Formation of tert-butyl carbamate protecting group
4 Extraction and Purification Ethyl acetate extraction, silica gel chromatography Isolation of pure tert-butyl 4-cyanopiperidine derivative
5 Fluorination (if separate) Selectfluor or NFSI, appropriate solvent Introduction of fluorine at 4-position
6 Boc Deprotection (optional) HCl in dioxane Removal of Boc group to obtain free amine salt

Research Findings and Process Optimization

  • The classical method involving POCl3 dehydration followed by Boc protection is well-established but involves multiple steps and moderate yields.
  • Alternative methods aim to reduce the number of steps by combining fluorination and cyano introduction or by using more efficient protecting group strategies.
  • Purification by chromatography is essential to achieve high purity, given the potential for side products during multi-step synthesis.
  • The choice of fluorinating agent and conditions is critical to avoid over-fluorination or degradation of sensitive groups.
  • Process improvements focus on minimizing solvent use, simplifying workup, and increasing overall yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate

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